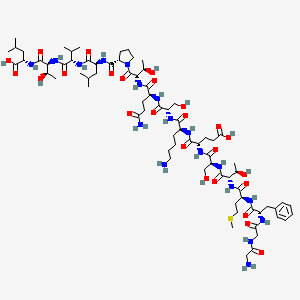
N1-Ethyl-4-nitrobenzene-1,2-diamine
Übersicht
Beschreibung
“N1-Ethyl-4-nitrobenzene-1,2-diamine” is a chemical compound with the CAS Number: 66668-41-5 . It has a molecular weight of 181.19 and is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “N1-Ethyl-4-nitrobenzene-1,2-diamine” is 1S/C8H11N3O2/c1-2-10-8-4-3-6 (11 (12)13)5-7 (8)9/h3-5,10H,2,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N1-Ethyl-4-nitrobenzene-1,2-diamine” is a yellow to brown solid . The specific physical and chemical properties such as melting point or boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biocatalytic Conversion to Aniline
N1-Ethyl-4-nitrobenzene-1,2-diamine, as part of the nitrobenzene (NB) family, has been studied for its conversion to aniline (AN) using biocatalytic methods. A study demonstrated the use of a bioelectrochemical system with a microbially catalyzed cathode to transform NB to AN, a less toxic product that can be easily mineralized. This method showed a high conversion rate and efficiency, indicating potential for environmental pollutant treatment and sustainable chemistry applications (Wang et al., 2011).
Luminescent Sensing and Photodegradation
Research has also explored the use of N1-Ethyl-4-nitrobenzene-1,2-diamine derivatives in the development of luminescent sensors. A zinc-based metal–organic framework was synthesized for sensitive detection of various ions in water and nitrobenzene in ethanol. This framework demonstrated potential for environmental monitoring and water quality assessment (Xu et al., 2020).
Electrochemical Detection of Environmental Pollutants
The compound's derivatives have been used in creating nanocomposites for electrochemical sensors, specifically for detecting nitroaromatic compounds like nitrobenzene. These sensors are crucial for identifying toxic and environmentally harmful compounds, showcasing the application in environmental protection and pollution control (Kubendhiran et al., 2017).
Photochemical and Photophysical Studies
The photophysical properties of nitrobenzene compounds, including N1-Ethyl-4-nitrobenzene-1,2-diamine, have been extensively studied. These studies provide insights into the behavior of these compounds under UV light, contributing to our understanding of their stability, reactivity, and potential for photodegradation. This research is significant for environmental remediation and understanding the behavior of nitroaromatic compounds in nature (Giussani & Worth, 2017).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Specific derivatives of N1-Ethyl-4-nitrobenzene-1,2-diamine have been used to inhibit corrosion of metals, particularly mild steel, in acidic environments. This application is crucial in industrial settings where metal corrosion can be a significant problem, suggesting a role in material science and engineering (Singh & Quraishi, 2016).
Catalysis and Hydrogenation Reactions
Research has also focused on the use of N1-Ethyl-4-nitrobenzene-1,2-diamine in catalysis, particularly in hydrogenation reactions. Studies have shown that certain derivatives can act as effective catalysts in the hydrogenation of nitrobenzene to aniline, indicating potential applications in chemical synthesis and industrial processes (Tian et al., 2020).
Eigenschaften
IUPAC Name |
1-N-ethyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJSMFFLOHKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404891 | |
| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-4-nitrobenzene-1,2-diamine | |
CAS RN |
66668-41-5 | |
| Record name | N1-Ethyl-4-nitro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66668-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














